Genotoxic Safety Qualification: Pseudohydromorphone Is Non-Mutagenic and Non-Clastogenic, Unlike Hydromorphone Which Shows Contradictory Clastogenicity Signals
Pseudohydromorphone was subjected to a comprehensive in silico and in vitro genotoxicity evaluation and demonstrated unequivocally negative results across all test systems. In the bacterial reverse mutation (Ames) assay, pseudohydromorphone tested at concentrations of 25, 50, 100, 250, 500, 1,000, 2,500, and 5,000 µg/plate produced no increase in revertant colonies in S. typhimurium strains TA1535, TA1537, TA98, TA100, or E. coli strain WP2 uvrA, with or without metabolic activation [1]. In the micronucleus test (MNT) in TK6 cells at concentrations up to 500 µg/mL across 4-hour (with/without S9) and 27-hour (without S9) treatment conditions, no statistically significant increase in micronucleated cells was detected [1]. This profile diverges critically from the parent drug hydromorphone, which—while Ames-negative—yielded a positive clastogenicity result in the in vitro mouse lymphoma assay in the presence of metabolic activation, introducing regulatory ambiguity [1]. The negative QSAR predictions for pseudohydromorphone aligned fully with experimental in vitro data, providing a complete in silico/in vitro correlation that enables qualification under ICH M7 and supports ICH Q3B-based limit setting without additional in vivo testing [1].
| Evidence Dimension | Genotoxicity profile: Mutagenicity (Ames) and Clastogenicity (Micronucleus Test) |
|---|---|
| Target Compound Data | Pseudohydromorphone: Ames — negative at all concentrations up to 5,000 µg/plate (all 5 strains ± S9); MNT — negative at all concentrations up to 500 µg/mL (4 h ± S9, 27 h −S9); QSAR — negative for mutagenicity and clastogenicity |
| Comparator Or Baseline | Hydromorphone (parent API): Ames — negative; In vitro human lymphocyte chromosome aberration — negative; In vitro mouse lymphoma assay — positive for clastogenicity in presence of metabolic activation (contradictory result) |
| Quantified Difference | Pseudohydromorphone demonstrates complete absence of genotoxicity signals across all assays vs. hydromorphone which carries a residual positive clastogenicity finding that necessitates case-by-case regulatory justification under ICH M7 |
| Conditions | Ames: plate incorporation and pre-incubation methods, Salmonella typhimurium TA1535/TA1537/TA98/TA100 and E. coli WP2 uvrA, ± Aroclor 1254-induced rat liver S9; MNT: TK6 human lymphoblastoid cells, 4 h and 27 h exposures, ± S9; QSAR: Leadscope statistical model |
Why This Matters
For pharmaceutical manufacturers, a fully negative and experimentally confirmed genotoxicity profile allows pseudohydromorphone to be controlled as a non-mutagenic impurity under ICH Q3B (standard qualification thresholds) rather than requiring the more stringent ICH M7 TTC-based controls (1.5 µg/day), directly reducing analytical burden and regulatory risk during ANDA/MAA review.
- [1] Franckenstein D, Bothe MK, Hurtado SB, Westphal M. Hydromorphone impurity 2,2-bishydromorphone does not exert mutagenic and clastogenic properties via in silico QSAR prediction and in vitro Ames and micronucleus test. Drug Chem Toxicol. 2023;46(4):634-639. doi:10.1080/01480545.2022.2076866 View Source
